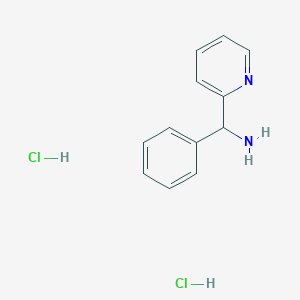

Phenyl(pyridin-2-yl)methanamine dihydrochloride

CAS No.: 52095-57-5

Cat. No.: VC8416395

Molecular Formula: C12H14Cl2N2

Molecular Weight: 257.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52095-57-5 |

|---|---|

| Molecular Formula | C12H14Cl2N2 |

| Molecular Weight | 257.16 g/mol |

| IUPAC Name | phenyl(pyridin-2-yl)methanamine;dihydrochloride |

| Standard InChI | InChI=1S/C12H12N2.2ClH/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;;/h1-9,12H,13H2;2*1H |

| Standard InChI Key | JPRMJNTZFIRAAQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=N2)N.Cl.Cl |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=N2)N.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a benzylamine group () linked to a pyridin-2-yl substituent. The dihydrochloride form introduces two hydrochloric acid molecules, protonating the amine group to form , which enhances crystallinity and aqueous solubility. The 2D structure is represented by the SMILES notation C1=CC=C(C=C1)C(C2=CC=CC=N2)N.Cl.Cl , while the InChIKey BAEZXIOBOOEPOS-UHFFFAOYSA-N uniquely identifies its stereochemical configuration.

Table 1: Key Molecular Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 257.16 g/mol | |

| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=N2)N.Cl.Cl | |

| InChIKey | BAEZXIOBOOEPOS-UHFFFAOYSA-N | |

| CAS Registry Number | 52095-57-5 |

Synthesis and Characterization

Catalytic Hydrogenation

A high-yield synthesis route involves the hydrogenation of phenyl(6-phenylpyridin-2-yl)methanone under 20 bar pressure using silver triflate (AgOTf) and potassium bis(trimethylsilyl)amide (KHMDS) in toluene at 80°C for 72 hours . This method achieves an 80% yield of the intermediate alcohol, which is subsequently aminated.

Reductive Amination

An alternative approach employs hypophosphorous acid () and sodium iodide () in hydrobromic acid () and acetic acid () at 115°C. The reaction proceeds via a radical mechanism, cleaving alkene bonds to generate the amine precursor, which is then hydrochlorinated to yield the dihydrochloride salt .

Table 2: Representative Synthesis Conditions

| Method | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Catalytic Hydrogenation | AgOTf (6 mol%), KHMDS (20 mol%), (20 bar), 80°C | 80% | |

| Reductive Amination | , , , 115°C | 82% | |

| Zinc-Mediated Reduction | , Zn, , MeOH/ | 70% |

Purification and Validation

Applications in Pharmaceutical and Organic Chemistry

Intermediate in Drug Discovery

The compound’s amine functionality and aromatic system make it a versatile building block for bioactive molecules. For example, it serves as a precursor in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators . Its dihydrochloride form improves bioavailability in aqueous formulations.

Catalysis and Materials Science

In cross-coupling reactions, the pyridinyl group acts as a directing moiety for C–H functionalization, enabling the synthesis of polysubstituted aromatic systems . Additionally, its hydrochloride salt is explored in ionic liquid formulations for electrochemical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume